molecular formula C5H9N5 B1267184 N,N-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 4039-98-9

N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No. B1267184
CAS RN: 4039-98-9
M. Wt: 139.16 g/mol
InChI Key: MLIWWBOLVXREMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dimethyl-1,3,5-triazine-2,4-diamine derivatives involves several methods. One approach is the Cu(II)-catalyzed C(sp3)-H activation of N,N-dimethylethanolamine with amidines, leading to the formation of 1,2-dihydro-1,3,5-triazines and symmetrical 1,3,5-triazines with yields up to 81% (Yan et al., 2020). Additionally, a one-pot three-component synthesis method under controlled microwave irradiation has been developed for 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines (Sadek et al., 2023).

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-1,3,5-triazine-2,4-diamine derivatives has been extensively studied. Single-crystal X-ray diffraction and density functional theory (DFT) have been used to confirm and analyze the structures, revealing that the molecular structures optimized by DFT are consistent with crystal structures (Geng et al., 2023).

Chemical Reactions and Properties

N,N-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including halogenation with bromine and chlorine to yield 5-halo derivatives, suggesting an electrophilic addition-elimination mechanism (Kaihoh et al., 1986). This versatility in chemical reactions underscores the compound's utility in synthesizing more complex molecules.

Physical Properties Analysis

The physical properties of N,N-dimethyl-1,3,5-triazine-2,4-diamine derivatives, including crystal structures and packing, have been investigated. Studies reveal that the compound and its derivatives can form a variety of supramolecular assemblies, influenced by interactions such as hydrogen bonding and π-π stacking (Nandy et al., 2016).

Chemical Properties Analysis

The chemical properties of N,N-dimethyl-1,3,5-triazine-2,4-diamine derivatives have been explored through reactions with different reagents, leading to the formation of a variety of heterocycles. These reactions demonstrate the compound's potential as a precursor for synthesizing novel materials with possible applications in medicine, agriculture, and electronics (Badrey & Gomha, 2012).

Scientific Research Applications

  • High Energy Materials

    • Summary of Application : N,N-dimethyl-1,3,5-triazine-2,4-diamine and its derivatives are used as high energy materials . These compounds possess good energetic properties such as the heat of formation and heat of combustion .
    • Methods of Application : The synthesis of these compounds involves the use of nitrogen-rich molecules with N-N and C-N bonds in their molecular backbone . The molecules derive their energy from the combustion of the hydrocarbon skeleton, relief from molecular strain, and breakage of C-N and N-N bonds .
    • Results or Outcomes : These compounds have good thermal stability, high heat of formation, and reduced sensitivity, making them ideal for use as high energy materials .
  • Biomimetic Sensing Systems

    • Summary of Application : 6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine (CAT) is used in the development of biomimetic sensing systems .
    • Methods of Application : The sensing system is based on a biomimetic receptor of a molecularly imprinted polymer .
    • Results or Outcomes : The details of the results or outcomes of this application are not specified in the source .
  • Antimicrobial Activity

    • Summary of Application : Certain synthesized compounds of N,N-dimethyl-1,3,5-triazine-2,4-diamine have been evaluated for their antimicrobial activity .
    • Methods of Application : The compounds were tested against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .
    • Results or Outcomes : The details of the results or outcomes of this application are not specified in the source .

properties

IUPAC Name

2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-10(2)5-8-3-7-4(6)9-5/h3H,1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIWWBOLVXREMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304608
Record name N,N-dimethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1,3,5-triazine-2,4-diamine

CAS RN

4039-98-9
Record name 4039-98-9
Source DTP/NCI
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Record name N,N-dimethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-dimethylamino-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
D Hwang, JD Ramsey, N Makita, C Sachse… - Journal of Controlled …, 2019 - Elsevier
Here we report a novel poly(2-oxazoline)-based block copolymer with the aromatic heterocyclic side chains in one block, poly(2-methyl-2-oxazoline)-b-poly(2-N,N-dimethyl-1,3,5-triazine…
Number of citations: 33 www.sciencedirect.com
Z Gul, A Akbar, I Ali, J Muhammad… - BioMed Research …, 2022 - hindawi.com
Berberis baluchistanica Ahrendt is a medicinal plant potentially known for the treatment of different diseases. The bioactive, antioxidant, nutritional components, and antimicrobial …
Number of citations: 2 www.hindawi.com
A Zahoranová, R Luxenhofer - Advanced Healthcare Materials, 2021 - Wiley Online Library
For many decades, poly(2‐oxazoline)s and poly(2‐oxazine)s, two closely related families of polymers, have led the life of a rather obscure research topic with only a few research …
Number of citations: 54 onlinelibrary.wiley.com
CI Nimbal, DR Shaw, SO Duke, JD Byrd - Weed technology, 1995 - cambridge.org
Experiments were conducted to evaluate PRE and POST cotton herbicides for control of MSMA-resistant (R) and -susceptible (S) common cocklebur biotypes, and to determine …
Number of citations: 11 www.cambridge.org
R Boden - Health Consequences of Microbial Interactions with …, 2020 - Springer
Methylotrophic Bacteria use one-carbon (C 1 ) compounds as their carbon source. They have been known to be associated with the human body for almost 20 years as part of the …
Number of citations: 1 link.springer.com
S Kushwaha - 2001 - search.proquest.com
Experiments were conducted to study the extent of absorption, translocation and metabolism of ring labeled 14 C-isoxaflutole [5-cyclopropyl-4-(2-methylsulphonyl-4-trifluromethyl …
Number of citations: 5 search.proquest.com
I Vikholm-Lundin, E Rosqvist, P Ihalainen… - Applied Surface …, 2016 - Elsevier
Self-assembled monolayers (SAMs) as model surfaces were linked onto planar gold films thorough lipoic acid or disulfide groups. The molecules used were polyethylene glycol (EG-SS)…
Number of citations: 11 www.sciencedirect.com
M Sajid, JN Agrewala - Cancer medicine, 2019 - Wiley Online Library
Cancer is one of the major health problem globally, responsible for high morbidity and mortality. Exposure of humans to xenobiotics is associated with the development of cancer. …
Number of citations: 1 onlinelibrary.wiley.com
Y Seo - 2019 - search.proquest.com
According to the World Health Organization report, cancer is the second leading cause of death worldwide, and an estimated 10 million deaths were reported due to cancer in 2018. …
Number of citations: 3 search.proquest.com
AM Sivalingam, AB Altemimi… - Moroccan Journal of …, 2023 - revues.imist.ma
In this contribution, for the first time an ethanolic extract of Costus spicatus, was screened for evaluating its composition followed by its in vitro antidiabetic activity. Both spectrometric and …
Number of citations: 0 revues.imist.ma

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